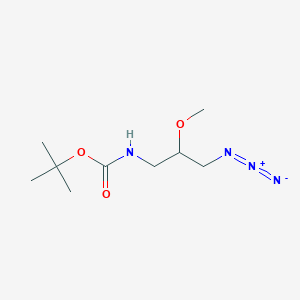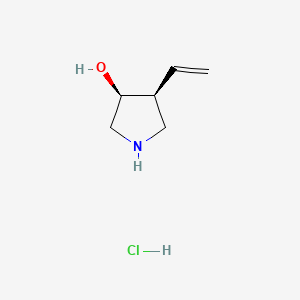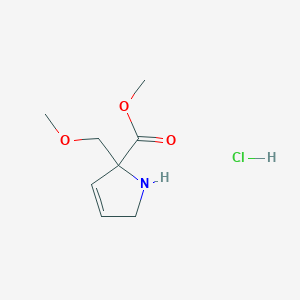
3-Methyl-1-benzothiophen-7-amine hydrochloride
- Klicken Sie auf QUICK INQUIRY, um ein Angebot von unserem Expertenteam zu erhalten.
- Mit qualitativ hochwertigen Produkten zu einem WETTBEWERBSFÄHIGEN Preis können Sie sich mehr auf Ihre Forschung konzentrieren.
Übersicht
Beschreibung
3-Methyl-1-benzothiophen-7-amine hydrochloride is a versatile chemical compound with a molecular formula of C9H10ClNS and a molecular weight of 199.7 g/mol . This compound is utilized in various scientific studies due to its multifaceted properties, making it an invaluable resource for research applications.
Vorbereitungsmethoden
The synthesis of 3-Methyl-1-benzothiophen-7-amine hydrochloride can be achieved through several methods. One common approach involves the microwave-assisted synthesis of 3-aminobenzo[b]thiophene scaffolds. This method employs microwave irradiation of 2-halobenzonitriles and methyl thioglycolate in the presence of triethylamine in dimethyl sulfoxide at 130°C, resulting in high yields of the desired product . Industrial production methods may vary, but they typically involve similar synthetic routes with optimized reaction conditions to ensure scalability and efficiency.
Analyse Chemischer Reaktionen
3-Methyl-1-benzothiophen-7-amine hydrochloride undergoes various chemical reactions, including oxidation, reduction, and substitution. Common reagents used in these reactions include acid chlorides, which react with amines to form amides . The compound can also participate in Hofmann elimination reactions, where quaternary ammonium salts are heated with moist silver oxide to produce alkenes . The major products formed from these reactions depend on the specific reagents and conditions used.
Wissenschaftliche Forschungsanwendungen
3-Methyl-1-benzothiophen-7-amine hydrochloride has numerous scientific research applications. It is utilized in medicinal chemistry for the development of kinase inhibitors and other therapeutic agents . The compound’s unique structure makes it a valuable building block in drug discovery, particularly for the synthesis of tubulin polymerization inhibitors, acetyl-CoA carboxylase inhibitors, and estrogen receptor modulators . Additionally, it has applications in material science and environmental research due to its versatile chemical properties.
Wirkmechanismus
The mechanism of action of 3-Methyl-1-benzothiophen-7-amine hydrochloride involves its interaction with specific molecular targets and pathways. While the exact mechanism may vary depending on the application, the compound is known to interfere with sterol biosynthesis by inhibiting enzymes such as squalene epoxidase . This inhibition disrupts the formation of sterols necessary for cellular membranes, leading to growth inhibition and other effects.
Vergleich Mit ähnlichen Verbindungen
3-Methyl-1-benzothiophen-7-amine hydrochloride can be compared to other similar compounds, such as methiopropamine. Methiopropamine is structurally related to methamphetamine and consists of a thiophene group with an alkyl amine substituent at the 2-position . While both compounds share a thiophene nucleus, this compound is unique due to its specific substitution pattern and hydrochloride salt form, which confer distinct chemical and biological properties.
Similar Compounds
Eigenschaften
Molekularformel |
C9H10ClNS |
|---|---|
Molekulargewicht |
199.70 g/mol |
IUPAC-Name |
3-methyl-1-benzothiophen-7-amine;hydrochloride |
InChI |
InChI=1S/C9H9NS.ClH/c1-6-5-11-9-7(6)3-2-4-8(9)10;/h2-5H,10H2,1H3;1H |
InChI-Schlüssel |
MCUVTZIRWMHEEN-UHFFFAOYSA-N |
Kanonische SMILES |
CC1=CSC2=C1C=CC=C2N.Cl |
Herkunft des Produkts |
United States |
Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten
Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.




![[2-(Methylamino)ethyl]hydrazine](/img/structure/B13499219.png)

![tert-butyl N-{2-[2-(fluorosulfonyl)phenyl]ethyl}carbamate](/img/structure/B13499224.png)









